molecular formula C9H8F10O3 B15092329 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B15092329
M. Wt: 354.14 g/mol
InChI Key: VFRMEHZOOOXOKD-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,3,3,3-Pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Hydrolysis: This reaction can be catalyzed by acids or bases and is usually performed in aqueous media.

Major Products

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate depends on its application. In chemical reactions, the carbonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The presence of multiple fluorine atoms can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of two highly fluorinated alkyl groups connected by a carbonate linkage. This structure imparts distinct properties such as high thermal stability, low surface energy, and resistance to chemical degradation, making it valuable in specialized applications .

Properties

Molecular Formula

C9H8F10O3

Molecular Weight

354.14 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C9H8F10O3/c10-6(11,8(14,15)16)2-1-3-21-5(20)22-4-7(12,13)9(17,18)19/h1-4H2

InChI Key

VFRMEHZOOOXOKD-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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